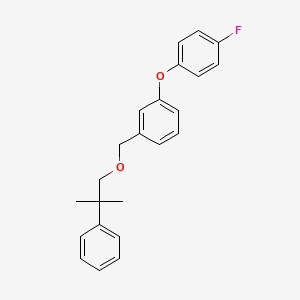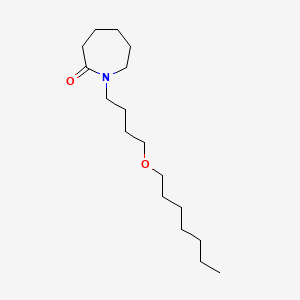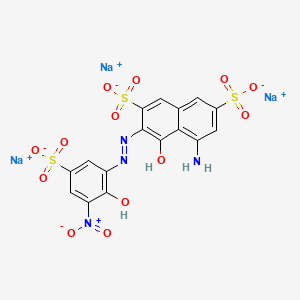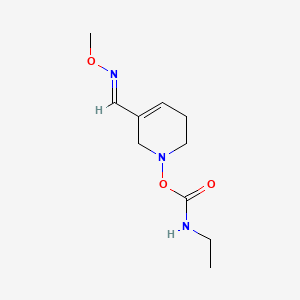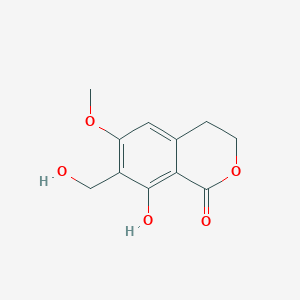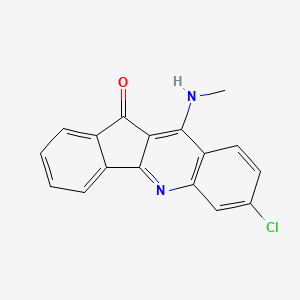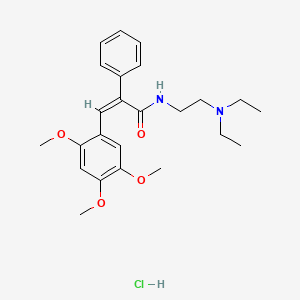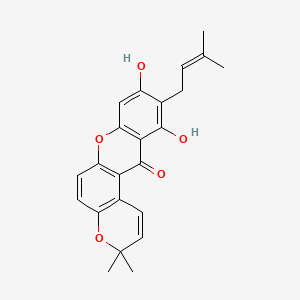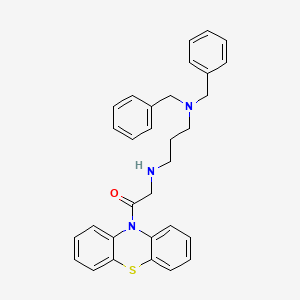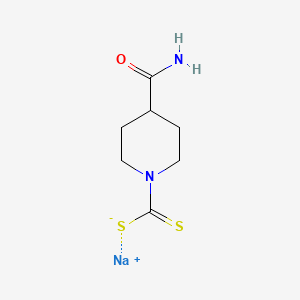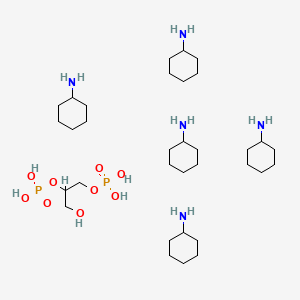
Disodium 6-amino-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid brown 419 is a synthetic dye that belongs to the Acid Dye class. It is primarily used for dyeing protein fibers such as silk, wool, and nylon, as well as other materials like leather and synthetic fibers . The compound is known for its black color and is identified by its IUPAC name: disodium (3E)-6-amino-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate .
Méthodes De Préparation
The synthesis of Acid brown 419 involves several steps, including diazotization and coupling reactions. The general synthetic route includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Analyse Des Réactions Chimiques
Acid brown 419 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Acid brown 419 can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment .
Applications De Recherche Scientifique
Acid brown 419 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is used in staining procedures to visualize cellular components under a microscope.
Industry: Acid brown 419 is used in the textile industry for dyeing fabrics and in the leather industry for coloring leather products
Mécanisme D'action
The mechanism of action of Acid brown 419 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, leading to the formation of a stable colored complex. The pathways involved include the formation of azo bonds and the interaction of sulfonate groups with the substrate .
Comparaison Avec Des Composés Similaires
Acid brown 419 can be compared with other similar compounds such as Acid brown 4 and Acid brown 354:
Acid brown 4: Used as an enzyme inhibitor, fluorescent probe, and chromogenic reagent.
Acid brown 354: Used in wastewater treatment and has similar dyeing properties.
The uniqueness of Acid brown 419 lies in its specific molecular structure, which provides distinct dyeing properties and stability compared to other acid dyes .
Propriétés
Numéro CAS |
83562-69-0 |
|---|---|
Formule moléculaire |
C22H15N5Na2O7S2 |
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
disodium;6-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N5O7S2.2Na/c23-14-2-1-13-11-20(36(32,33)34)21(22(28)19(13)12-14)27-26-16-5-3-15(4-6-16)24-25-17-7-9-18(10-8-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
LPQMMPOQYQCZNV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


